molecular formula C17H18BrNO3 B12040133 4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol

4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B12040133
M. Wt: 364.2 g/mol
InChI Key: QXAKRPZMTLKICW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 4-bromo-2-hydroxy-6-methoxybenzaldehyde and 2-hydroxy-5-propylaniline in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature, resulting in the formation of the desired imine product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the imine group can interact with nucleophiles. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

4-bromo-2-[(2-hydroxy-5-propylphenyl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C17H18BrNO3/c1-3-4-11-5-6-15(20)14(7-11)19-10-12-8-13(18)9-16(22-2)17(12)21/h5-10,20-21H,3-4H2,1-2H3

InChI Key

QXAKRPZMTLKICW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Br)OC)O

Origin of Product

United States

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